molecular formula C23H16O B14544345 Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- CAS No. 62096-48-4

Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)-

Cat. No.: B14544345
CAS No.: 62096-48-4
M. Wt: 308.4 g/mol
InChI Key: FJIFJAIHSPBOKP-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- is a complex organic compound with the molecular formula C23H16O. This compound belongs to the class of naphthopyrans, which are known for their photochromic properties. Photochromic compounds exhibit reversible changes in color when exposed to light, making them useful in various applications such as optical filters and photochromic lenses .

Preparation Methods

The synthesis of Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- typically involves the reaction of naphthol derivatives with indanone derivatives under acidic conditions. One common method includes the condensation of 2-naphthol with 4-methylindan-1-one in the presence of a strong acid catalyst like sulfuric acid. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization from an ether/hexane mixture .

Chemical Reactions Analysis

Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.

Scientific Research Applications

Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The photochromic behavior of Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- is attributed to the reversible cleavage of the C(sp3)–O bond in the pyran ring upon exposure to ultraviolet light. This cleavage results in the formation of transoid-cis and transoid-trans isomers, which exhibit different colors. The transoid-cis form thermally reverts to the original closed form within seconds to minutes, while the transoid-trans form reverts more slowly, taking minutes to hours .

Comparison with Similar Compounds

Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- can be compared with other naphthopyran derivatives, such as:

Indeno[2,1-b]pyran, 4-methyl-2-(2-naphthalenyl)- stands out due to its unique combination of photochromic properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62096-48-4

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

4-methyl-2-naphthalen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C23H16O/c1-15-12-21(19-11-10-16-6-2-3-7-17(16)13-19)24-22-14-18-8-4-5-9-20(18)23(15)22/h2-14H,1H3

InChI Key

FJIFJAIHSPBOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=C2OC(=C1)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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